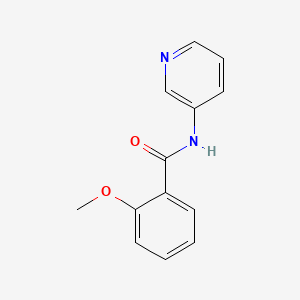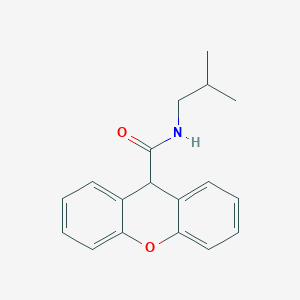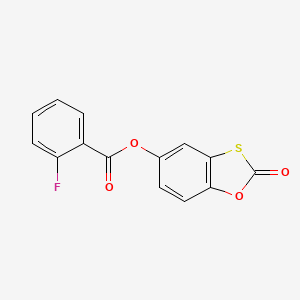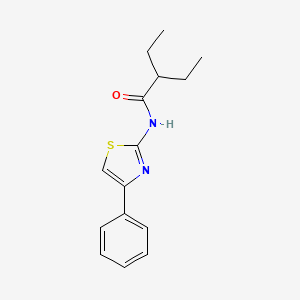![molecular formula C13H18O4 B5581840 Prop-2-enyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B5581840.png)
Prop-2-enyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prop-2-enyl 3,5-dimethyl-7-oxo-6-oxabicyclo[321]octane-2-carboxylate is a complex organic compound with a unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-enyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions, followed by esterification to introduce the carboxylate group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and selectivity. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Prop-2-enyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the bicyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
科学的研究の応用
Prop-2-enyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: This compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which Prop-2-enyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets.
類似化合物との比較
Similar Compounds
Similar compounds to Prop-2-enyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate include other bicyclic esters and ketones, such as:
- Bicyclo[3.2.1]octane derivatives
- Oxabicyclo[3.2.1]octane esters
- Dimethyl ketones with similar ring structures
Uniqueness
What sets Prop-2-enyl 3,5-dimethyl-7-oxo-6-oxabicyclo[321]octane-2-carboxylate apart is its specific combination of functional groups and ring structure, which confer unique chemical and biological properties
特性
IUPAC Name |
prop-2-enyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-4-5-16-12(15)10-8(2)6-13(3)7-9(10)11(14)17-13/h4,8-10H,1,5-7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVYEALGVAJYLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CC(C1C(=O)OCC=C)C(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5581766.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide](/img/structure/B5581771.png)

![4-[(2-methoxy-3-pyridinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5581777.png)
![2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B5581779.png)

![3-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5581799.png)
![N-((3S*,4R*)-1-{[4-methyl-2-(1-piperidinyl)-5-pyrimidinyl]carbonyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5581804.png)
![4-{[7-methyl-2-(3-methylphenyl)-3-quinolinyl]methyl}-2-morpholinecarboxamide](/img/structure/B5581810.png)
![2-{[5-(2-fluorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5581837.png)
![N'-[4-(dimethylamino)benzylidene]-N-phenyl-2-quinolinecarbohydrazonamide](/img/structure/B5581838.png)

![5-({4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methyl-4(3H)-pyrimidinone](/img/structure/B5581857.png)
